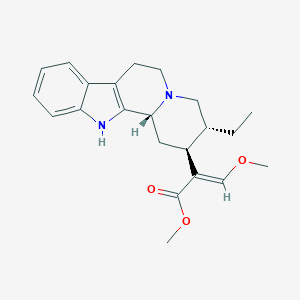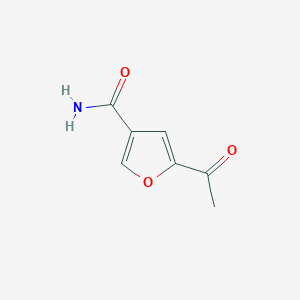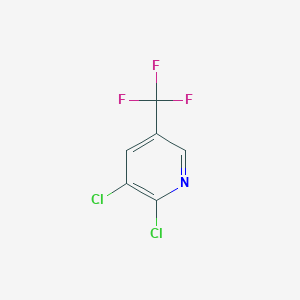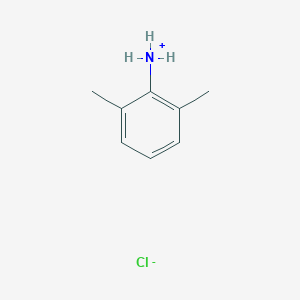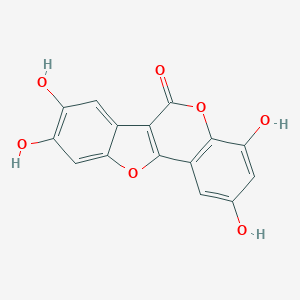
Isodemethylwedelolactone
Overview
Description
3,2-cbenzopyran-6-one, is a natural product isolated from Eclipta alba. It exhibits both clotting activity and hemolytic properties . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes: The synthetic routes for Isodemethylwedelolactone are not widely documented. its isolation from Eclipta alba involves extraction and purification processes.
Industrial Production: Industrial-scale production methods for this compound are limited due to its natural origin. Researchers primarily rely on plant extraction techniques to obtain this compound.
Chemical Reactions Analysis
Types of Reactions: Isodemethylwedelolactone can undergo various chemical reactions, including:
Oxidation: Oxidative transformations of functional groups.
Reduction: Reduction of carbonyl groups or other functional moieties.
Substitution: Substitution reactions at specific positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: Various nucleophiles (e.g., Grignard reagents, alkyl halides).
Major Products: The specific products formed during these reactions depend on the reaction conditions and starting materials. This compound’s structure provides opportunities for diverse functional group modifications.
Scientific Research Applications
Isodemethylwedelolactone has gained attention in several scientific fields:
Chemistry: Researchers study its reactivity and use it as a model compound for synthetic studies.
Biology: Investigations explore its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: this compound may have therapeutic applications, although further research is needed.
Industry: Its unique properties could inspire novel materials or pharmaceuticals.
Mechanism of Action
The exact mechanism by which Isodemethylwedelolactone exerts its effects remains an active area of research. It likely interacts with specific molecular targets or signaling pathways, affecting cellular processes.
Comparison with Similar Compounds
While Isodemethylwedelolactone is relatively rare, we can compare it with related compounds:
Wedelolactone: A structurally similar compound also found in . It shares some biological activities with this compound.
Other Benzofuran Derivatives: Explore compounds with similar benzofuran cores to identify unique features.
Properties
IUPAC Name |
2,4,8,9-tetrahydroxy-[1]benzofuro[3,2-c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O7/c16-5-1-7-13(10(19)2-5)22-15(20)12-6-3-8(17)9(18)4-11(6)21-14(7)12/h1-4,16-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEHELRBTWMPHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C3=C(C4=CC(=C(C=C4O3)O)O)C(=O)O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main sources of Isodemethylwedelolactone and how is it commonly extracted?
A1: this compound is a coumestan naturally found in Ecliptae Herba (also known as Eclipta prostrata). [, ] This compound has been successfully extracted and purified using a combination of Ultra-High-Pressure Extraction (UHPE) and High-Speed Counter-Current Chromatography (HSCCC). [] This method provides high yields and purity compared to traditional extraction methods.
Q2: Can you describe a reliable analytical method for quantifying this compound in plant material?
A2: A validated Reversed-Phase High Performance Liquid Chromatography (RP-HPLC) method has been established for the simultaneous determination of this compound and Wedelolactone in Herba Ecliptae. [] This method utilizes a Kromasil C18 column with a mobile phase of methanol and 0.5% acetic acid, achieving good separation and quantification of these compounds.
Q3: What is the chemical structure of this compound?
A3: While a specific molecular formula and weight are not provided in the given research, this compound is identified as a novel coumestan. [] Coumestans are a class of plant-based compounds with a characteristic benzofuro[3,2-g]chromen-7-one structure. Further spectroscopic analyses would be needed to fully characterize its structure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,3'-Bithiophene]-5-carbaldehyde](/img/structure/B150174.png)
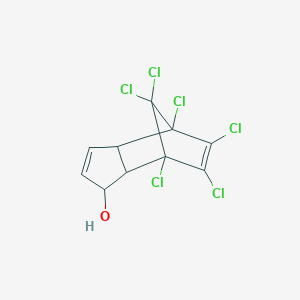
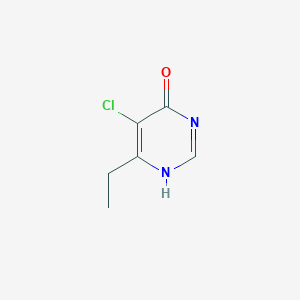

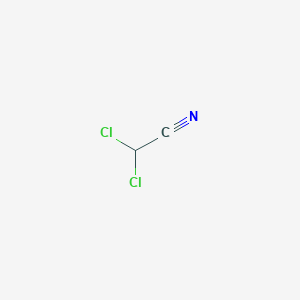
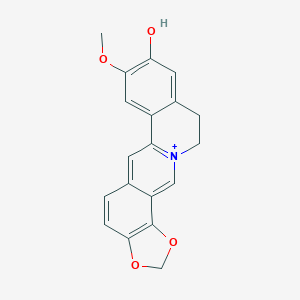
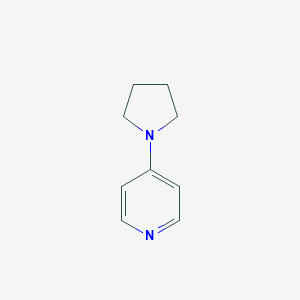
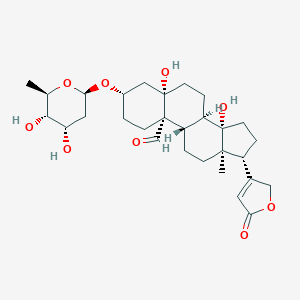

![Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B150202.png)
